Met-Leu-Phe acetate salt

FPR1 Calcium Mobilization Structure-Activity Relationship

Met-Leu-Phe acetate salt (CAS 59881-08-2), also designated H-Met-Leu-Phe-OH acetate, is a synthetic tripeptide composed of L-methionine, L-leucine, and L-phenylalanine supplied as the acetate salt. It is classified as an N-formyl peptide receptor (FPR) ligand but critically lacks the N-terminal formyl group present in the prototypical high-potency chemoattractant N-formyl-Met-Leu-Phe (fMLF).

Molecular Formula C20H31N3O4S
Molecular Weight 409.5 g/mol
CAS No. 59881-08-2
Cat. No. B1606049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMet-Leu-Phe acetate salt
CAS59881-08-2
SynonymsMet-Leu-Phe
methionyl-leucyl-phenylalanine
Molecular FormulaC20H31N3O4S
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)N
InChIInChI=1S/C20H31N3O4S/c1-13(2)11-16(22-18(24)15(21)9-10-28-3)19(25)23-17(20(26)27)12-14-7-5-4-6-8-14/h4-8,13,15-17H,9-12,21H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t15-,16-,17-/m0/s1
InChIKeyCHDYFPCQVUOJEB-ULQDDVLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Met-Leu-Phe Acetate Salt (CAS 59881-08-2): A Defined Low-Potency Chemotactic Peptide for FPR1 Studies


Met-Leu-Phe acetate salt (CAS 59881-08-2), also designated H-Met-Leu-Phe-OH acetate, is a synthetic tripeptide composed of L-methionine, L-leucine, and L-phenylalanine supplied as the acetate salt . It is classified as an N-formyl peptide receptor (FPR) ligand but critically lacks the N-terminal formyl group present in the prototypical high-potency chemoattractant N-formyl-Met-Leu-Phe (fMLF). The acetate counter-ion is selected to enhance solubility and biocompatibility compared to the free base or trifluoroacetate salt forms . The compound is primarily utilized as a low-activity control or comparative tool, as its chemotactic potency is markedly reduced relative to formylated congeners [1].

Why N-Formyl-Met-Leu-Phe (fMLF) Cannot Substitute for Met-Leu-Phe Acetate in Controlled Experiments


Substituting Met-Leu-Phe acetate with its high-potency formylated analog fMLF introduces a critical confound: a >1,000-fold difference in FPR1 activation [1]. While fMLF acts as a potent full agonist triggering chemotaxis, degranulation, and superoxide production at sub-nanomolar concentrations, the non-formylated Met-Leu-Phe exhibits drastically attenuated activity, making it suitable as a negative control or for studying receptor binding requirements [2]. Additionally, the acetate salt form offers distinct formulation advantages; substituting with the free acid or a TFA salt can compromise aqueous solubility or introduce counter-ion cytotoxicity, respectively, altering experimental outcomes in cell-based assays .

Quantitative Differentiation of Met-Leu-Phe Acetate Salt (59881-08-2) from Key Comparators


FPR1 Agonist Potency: Met-Leu-Phe Exhibits >800-Fold Lower Potency Than fMLF in Calcium Mobilization Assays

Met-Leu-Phe acetate functions as a weak FPR1 agonist with an EC50 of 2.4 µM in a calcium mobilization assay using human HL60 cells, whereas the prototypical formylated agonist fMLF exhibits a binding affinity (pKd) of 8.52–9.3, corresponding to a Kd of approximately 0.5–3 nM at recombinant human FPR1 [1][2]. This represents a potency deficit of 800- to 4,800-fold. The critical structural determinant is the absence of the N-formyl group, which has been shown by conformational analysis to be essential for high-affinity receptor interaction and maximal chemotactic activity [3].

FPR1 Calcium Mobilization Structure-Activity Relationship

Functional Chemotactic Activity: Vendor-Specified 'Very Weak' Activity Contrasts with fMLF's Potent Chemoattractant Profile

The Sigma-Aldrich product specification for Met-Leu-Phe acetate explicitly states that the compound 'Exhibits very weak chemotactic properties' . In contrast, fMLF is canonically recognized as a potent chemoattractant, inducing directional neutrophil migration at concentrations as low as 10⁻⁹ M [1]. This qualitative functional discrepancy is consistent with quantitative binding data and reinforces the compound's utility as a functionally inert comparator in chemotaxis assays.

Chemotaxis Neutrophil Migration Functional Selectivity

Aqueous Solubility: Acetate Salt Form Overcomes Water Insolubility of Free Base, Reducing DMSO Interference

The free acid form of the fMLF peptide is reported to be insoluble in water, necessitating dissolution in DMSO (4–88 mg/mL) or acetic acid (20 mg/mL) . While the acetate salt of Met-Leu-Phe does not have a published quantitative aqueous solubility specification in the primary literature, its formulation as an acetate salt adheres to the general principle that acetate counter-ions enhance peptide aqueous solubility compared to the free base and avoid the cytotoxic effects associated with trifluoroacetate (TFA) salts . Vendor guidelines recommend acetate salts for cell-based assays to eliminate TFA-induced artifacts .

Peptide Formulation Solubility Cell-Based Assays

Purity Specification: Sigma-Aldrich M6014 Supplies ≥97% HPLC Purity for Reproducible Quantitative Studies

The primary commercial source, Sigma-Aldrich (Product M6014), guarantees a minimum purity of 97% as determined by HPLC . This specification is critical for studies where trace contaminants of formylated peptide could confound results, as even a 1% impurity of fMLF could generate a false-positive chemotactic signal given the >1,000-fold difference in specific activity. This defined purity benchmark facilitates cross-study reproducibility and compliance with journal data transparency requirements.

Quality Control Peptide Purity Procurement Specification

Optimal Use Cases for Met-Leu-Phe Acetate Salt (59881-08-2) Based on Differential Evidence


Negative Control for FPR1 High-Throughput Screening (HTS) Campaigns

In primary HTS assays designed to identify novel FPR1 agonists or antagonists using calcium flux or β-arrestin recruitment readouts, Met-Leu-Phe acetate serves as an essential low-potency control. Its established EC50 of 2.4 µM [1] provides a benchmark to define the assay window, ensuring that hit compounds demonstrate potency substantially greater than this weak partial agonist while the positive control fMLF defines the upper assay limit. This prevents the progression of false positives that might otherwise appear active relative to a vehicle-only control.

Structure-Activity Relationship (SAR) Studies of the Formyl Peptide Receptor Binding Pocket

The non-formylated Met-Leu-Phe sequence is a critical tool in SAR campaigns probing the contribution of the N-formyl group to FPR1 binding affinity. By comparing the binding or functional activity of fMLF with that of Met-Leu-Phe, researchers can quantify the energetic contribution of the formyl moiety hydrogen bond network with residues Asp-106 and Arg-201 in the receptor transmembrane domain [2]. Mutagenesis studies have demonstrated that these residues differentially affect binding of formylated versus non-formylated peptide ligands, and Met-Leu-Phe serves as the reference non-formylated probe [2].

Calibration of Chemotaxis Assays in the Presence of DMSO-Sensitive Primary Cells

For primary neutrophil or macrophage chemotaxis assays (e.g., Boyden chamber, under-agarose, or microfluidic formats), the acetate salt formulation of Met-Leu-Phe eliminates the need for DMSO concentrations that can impair cell viability or induce artifactual membrane permeabilization . While fMLF requires dissolution in DMSO (typically 4–88 mg/mL) , the acetate salt of Met-Leu-Phe can be directly reconstituted in aqueous buffer, providing a soluble, low-activity peptide suitable for establishing the baseline migratory index. This is particularly valuable when working with sensitive primary cell populations where DMSO concentrations exceeding 0.1% (v/v) are prohibited by institutional protocols.

Teaching and Training Laboratories for Chemotaxis and GPCR Pharmacology

Due to its safety profile (very weak chemotactic activity) and straightforward handling (no requirement for hazardous organic solvent reconstitution), Met-Leu-Phe acetate is an ideal reagent for undergraduate and graduate teaching laboratories demonstrating GPCR-mediated chemotaxis principles. Students can directly compare its negligible activity with the robust response elicited by fMLF, providing a hands-on demonstration of the critical role of the formyl group in receptor activation [3], without the logistical challenges of managing a highly potent bioactive peptide in a classroom setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Met-Leu-Phe acetate salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.